molecular formula C14H11ClO2 B291050 o-Toluic acid, 4-chlorophenyl ester

o-Toluic acid, 4-chlorophenyl ester

Cat. No.: B291050
M. Wt: 246.69 g/mol
InChI Key: GINBDDAROBWNDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structurally, it consists of a benzoic acid moiety with a methyl group in the ortho position and a 4-chlorophenyl ester group. Its synthesis typically involves esterification reactions, as seen in analogous compounds (e.g., brominated o-toluic acid derivatives in ).

Properties

Molecular Formula

C14H11ClO2

Molecular Weight

246.69 g/mol

IUPAC Name

(4-chlorophenyl) 2-methylbenzoate

InChI

InChI=1S/C14H11ClO2/c1-10-4-2-3-5-13(10)14(16)17-12-8-6-11(15)7-9-12/h2-9H,1H3

InChI Key

GINBDDAROBWNDR-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1C(=O)OC2=CC=C(C=C2)Cl

Canonical SMILES

CC1=CC=CC=C1C(=O)OC2=CC=C(C=C2)Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key structural analogs include:

Compound Name Parent Acid Ester Group Molecular Weight (g/mol) Key Features
o-Toluic acid, 4-nitrophenyl ester o-Toluic acid 4-Nitrophenyl 257.24 Nitro group increases electron-withdrawing effects; higher reactivity.
p-Toluic acid, 4-chlorophenyl ester p-Toluic acid 4-Chlorophenyl ~192.52 (estimated) Methyl in para position reduces steric hindrance compared to ortho isomer.
Benzoic acid, 4-chlorophenyl ester Benzoic acid 4-Chlorophenyl 156.57 (calculated) Lacks methyl group; lower hydrophobicity.
Benzenesulfonic acid, 4-chlorophenyl ester Benzenesulfonic acid 4-Chlorophenyl 282.74 Sulfonic acid group enhances acidity and solubility.

Key Observations :

  • The methyl group in o-toluic acid increases steric hindrance and hydrophobicity compared to unsubstituted benzoic acid esters.
  • The 4-chlorophenyl group introduces electron-withdrawing effects, influencing stability and reactivity .

Comparison :

  • Chlorine position : 4-Chlorophenyl esters generally show higher stability and target affinity than ortho/meta isomers (e.g., dichlorophenyl variants in ).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.